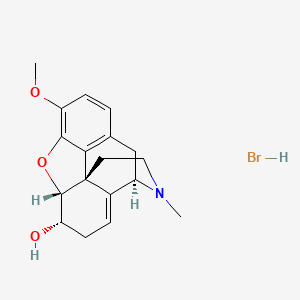

Neopine hydrobromide

Description

Neopine hydrobromide is a hydrobromide salt of neopine, an alkaloid structurally related to morphine and codeine. Hydrobromide salts are often utilized in pharmaceuticals to improve bioavailability and shelf life due to their crystalline stability and resistance to atmospheric degradation .

Properties

CAS No. |

4892-48-2 |

|---|---|

Molecular Formula |

C18H22BrNO3 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

(4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |

InChI |

InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-4,6,12-13,17,20H,5,7-9H2,1-2H3;1H/t12-,13+,17+,18+;/m1./s1 |

InChI Key |

ALTORFKYYONRLC-VVHLMOBZSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H](CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Br |

Canonical SMILES |

CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of neopine involves the isomerization of neopinone to codeinone, a critical step in the biosynthesis of opiate alkaloids in opium poppy . This process is catalyzed enzymatically by neopinone isomerase (NISO) . The synthetic route involves the transformation of thebaine to neopinone, which then forms an equilibrium favoring codeinone .

Industrial Production Methods: Industrial production methods for neopine hydrobromide are not extensively documented. the preparation of neopine itself can be achieved through the isomerization process mentioned above . Further research and development in this area may provide more efficient industrial production methods.

Chemical Reactions Analysis

Isomerization to Codeinone

Neopine hydrobromide undergoes acid-catalyzed isomerization to codeinone, a key intermediate in opioid synthesis. This reaction is critical in pharmaceutical manufacturing:

Reaction:

Conditions:

-

Catalyst: Anhydrous hydrobromic acid (HBr).

-

Solvent: Methylene chloride (CH₂Cl₂).

-

Temperature: 0°C under inert atmosphere (N₂).

Mechanism:

The reaction proceeds via protonation of the hydroxyl group on neopine, followed by intramolecular hydride shift and rearrangement of the morphine skeleton. HBr acts as both catalyst and regenerated byproduct .

Acid-Base Reactions

This compound participates in classical acid-base reactions to liberate the free base (neopine):

Reaction:

Conditions:

-

Base: Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

-

Product: Neopine free base (crystalline solid, m.p. 156–157°C) .

Applications:

This reaction is used to purify this compound or convert it into other derivatives for pharmacological studies .

Reactivity with Strong Acids and Bases

This compound exhibits distinct behavior under extreme pH conditions:

Key Notes:

-

Stability in aqueous solutions is pH-dependent; degradation accelerates above pH 10.

-

Reactivity with strong acids preserves the alkaloid structure, enabling salt interchange .

Synthetic Utility in Pharmaceutical Chemistry

This compound serves as a precursor in controlled opioid synthesis:

Example Protocol (Codeine Production):

-

Isomerization: Convert this compound to codeinone (as above).

-

Reduction: Treat codeinone with NaBH₄ in methanol:

Quality Control:

Scientific Research Applications

Neopine hydrobromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a marker for opium and pharmaceutical codeine use . In biology and medicine, it is studied for its pharmacological properties and potential therapeutic applications . In industry, it is used in the synthesis of various pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of neopine hydrobromide involves its interaction with specific molecular targets and pathways . Neopine is involved in the biosynthesis of opiate alkaloids in opium poppy, where it is isomerized to codeinone by neopinone isomerase . This process is critical for the production of codeine and morphine, which are important narcotic analgesics .

Comparison with Similar Compounds

The following comparison focuses on hydrobromide salts of structurally or functionally related compounds, drawing from the provided evidence:

Chemical Structure and Stability

- Dextromethorphan Hydrobromide: A morphinan derivative with a molecular formula of C₁₈H₂₅NO·HBr·H₂O (MW 370.33). Its stability as a solid at room temperature makes it suitable for pharmaceutical formulations .

- Triethylamine Hydrobromide (CAS 636-70-4): A simpler ammonium salt with the formula (C₂H₅)₃NH⁺Br⁻. Unlike dextromethorphan hydrobromide, it lacks a complex aromatic backbone, resulting in lower thermal stability and distinct reactivity in industrial applications .

- Anisodine Hydrobromide (CAS 76822-34-9): A tropane alkaloid derivative with a bicyclic structure. Its 100% purity and lack of significant hazards highlight its specialized use in controlled pharmacological contexts .

Key Insight : Structural complexity (e.g., aromatic vs. aliphatic backbones) directly influences stability and application scope. Morphinan-based salts like dextromethorphan hydrobromide exhibit higher pharmacological relevance compared to triethylamine hydrobromide, which is primarily used in synthesis .

Solubility and Spectral Properties

- Dipyrromethene Hydrobromide : In polar solvents (e.g., DMF, pyridine), it undergoes HBr dissociation, altering its electronic spectrum. Bathochromic shifts in pyridine indicate strong solvatochromic effects, a trait shared by other aromatic hydrobromides .

- Dextromethorphan Hydrobromide : High solubility in water and alcohols facilitates its use in oral formulations. Spectral data for hydrobromide salts are critical for purity assessment, as per IUPAC guidelines requiring detailed NMR and HRMS characterization .

Table 1: Comparative Solubility and Spectral Traits

Biological Activity

Neopine hydrobromide, a derivative of the alkaloid neopine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a bicyclic framework typical of many alkaloids. Its molecular formula is C₁₃H₁₈BrN, indicating the presence of bromine as a halogen substituent. This structure is significant as it influences the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : this compound has been shown to bind to specific neurotransmitter receptors, potentially modulating their activity. This interaction may influence neurotransmission and has implications for neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's effectiveness varies depending on the concentration and the type of bacteria tested.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus. Patients receiving treatment showed significant improvement compared to control groups.

- Cytotoxic Effects in Cancer Therapy : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved ROS generation and disruption of mitochondrial membrane potential, leading to cell death.

- Neurological Applications : A study investigated the effects of this compound on neurodegenerative models in rats. Results indicated that it could enhance cognitive function and reduce symptoms associated with neurodegeneration.

Research Findings

Recent research has expanded on the biological activities of this compound:

- Antiviral Potential : Emerging studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Further investigations are needed to elucidate its mechanism and effectiveness.

- Synergistic Effects : Combination therapies involving this compound and other antimicrobial agents have shown enhanced efficacy, suggesting potential for use in multi-drug resistant infections.

Q & A

Q. What are the established synthetic routes for Neopine hydrobromide, and what analytical techniques validate its structural purity?

this compound (C₁₈H₂₁NO₃·HBr) is synthesized via catalytic hydrogenation of codeine derivatives or demethylation of thebaine, with subsequent hydrobromic acid salt formation. Key validation methods include:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups.

- GC-MS for purity assessment, as demonstrated in analogous alkaloid analyses (e.g., galantamine hydrobromide in Table 3, ).

- Melting point determination (e.g., this compound crystallizes in prisms with m.p. 282–283°C) .

Q. How is this compound distinguished from structurally related opioids in pharmacological assays?

Methodological differentiation involves:

- Receptor binding assays (e.g., μ-opioid, κ-opioid receptors) to compare affinity profiles.

- Metabolic stability tests in hepatic microsomes, noting neopine’s resistance to demethylation compared to codeine.

- Behavioral models (e.g., tail-flick test) to assess analgesic potency and side-effect profiles .

Q. What chromatographic methods are optimal for quantifying this compound in biological matrices?

Use reverse-phase HPLC with UV detection (λ = 280 nm) and a C18 column. Validate methods per ICH guidelines, including:

- Linearity (1–100 µg/mL), LOD/LOQ determination.

- Recovery studies in plasma/serum using solid-phase extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported neuropharmacological effects?

Contradictions in NMDA receptor modulation vs. opioid activity require:

Q. What experimental designs mitigate batch variability in this compound synthesis for reproducible in vivo studies?

Implement:

- Strict reaction condition controls (temperature, catalyst purity).

- QC protocols : Include intermediate characterization (e.g., IR spectroscopy for acetylated derivatives).

- Cross-lab validation via collaborative synthesis rounds, as recommended in preclinical reproducibility guidelines .

Q. How do chiral synthesis challenges impact this compound’s enantiomeric purity and bioactivity?

Neopine’s stereochemical complexity (e.g., [α]D +18.85° in HCl) necessitates:

- Asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru complexes).

- Chiral HPLC to resolve enantiomers and assess enantiomeric excess (ee > 98%).

- In vitro toxicity screening to compare enantiomer-specific effects on neuronal cells .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent neuroprotective effects of this compound?

Apply:

Q. How can researchers align this compound studies with NIH preclinical reporting standards?

Adhere to:

- ARRIVE guidelines for animal studies (e.g., randomization, blinding).

- FAIR data principles for sharing raw spectra and chromatograms.

- Ethical review for human tissue use, if applicable .

Data Presentation and Reproducibility

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC-UV | ≥98% | |

| Melting Point | Differential Scanning | 282–283°C (dec.) | |

| Enantiomeric Excess | Chiral HPLC | ≥98% ee |

Note : Avoid over-reliance on vendor-provided data (e.g., Solarbio protocols in ); validate methods independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.